

3-Azaspiro[5.5]undecan-9-one basic properties

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Compound of Interest

Compound Name: 3-Azaspiro[5.5]undecan-9-one

CAS No.: 1056629-32-3

Cat. No.: B1507587

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An In-Depth Technical Guide to the Basic Properties and Synthetic Utility of **3-Azaspiro[5.5]undecan-9-one**

Executive Summary

This technical guide provides a comprehensive overview of **3-Azaspiro[5.5]undecan-9-one**, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The molecule features a unique spirocyclic architecture, merging a piperidine ring with a cyclohexanone ring through a shared quaternary carbon. This three-dimensional structure offers a compelling alternative to traditional flat aromatic scaffolds in drug design. This document details the core physicochemical properties, outlines a logical synthetic strategy, and explores the compound's vast potential as a versatile building block for creating diverse libraries of novel therapeutic agents. The intended audience for this guide includes researchers, synthetic chemists, and drug development professionals seeking to leverage advanced molecular scaffolds.

The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

The landscape of medicinal chemistry is continually evolving, with a pronounced shift towards molecules possessing greater three-dimensional (3D) complexity. Spirocyclic scaffolds, such as **3-azaspiro[5.5]undecan-9-one**, are at the forefront of this movement. Unlike their planar aromatic counterparts, which often suffer from metabolic liabilities and non-specific binding, spirocycles introduce conformational rigidity and present vectors for substitution in defined spatial orientations.^{[1][2]} This structural sophistication can lead to significant improvements in potency, selectivity, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.^[2] The incorporation of a spirocyclic core is a validated strategy found in numerous approved drugs and clinical candidates, underscoring its value in overcoming the limitations of traditional drug design paradigms.^[2]

Core Physicochemical Properties

3-Azaspiro[5.5]undecan-9-one (CAS No: 1056629-32-3) is a bifunctional molecule featuring a secondary amine and a ketone. These functional groups serve as primary handles for synthetic elaboration, making it an exceptionally valuable building block.

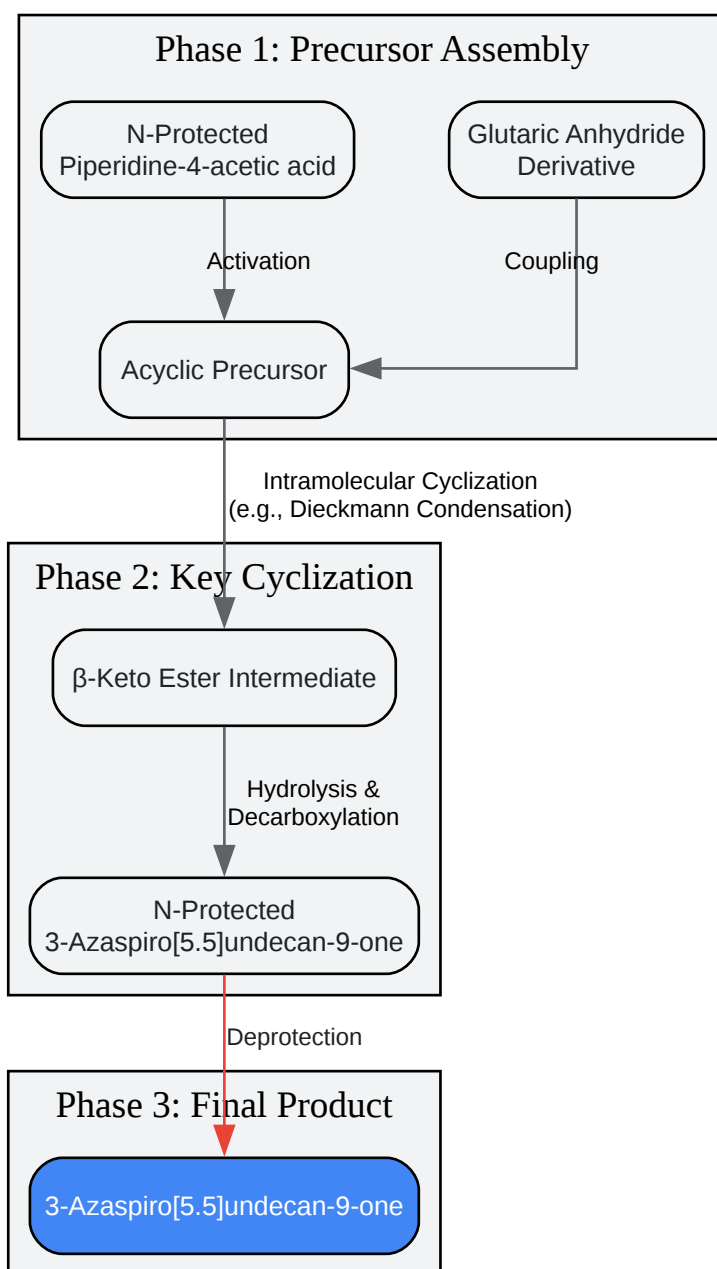
Property	Value	Source
CAS Number	1056629-32-3	[3]
Molecular Formula	C ₁₀ H ₁₇ NO	[3]
Molecular Weight	167.25 g/mol	[3]
SMILES	O=C(CC1)CCC21CCNCC2	[3]
Appearance	Solid (typical)	Inferred
Storage Conditions	Sealed in dry, 2-8°C	[3]
Melting Point	Data not publicly available	
Boiling Point	Data not publicly available	
LogP	Data not publicly available	

Synthesis and Chemical Reactivity

The synthesis of spirocyclic ketones requires strategic planning to construct the sterically demanding spiro-center. Modern organic synthesis offers several powerful methods, including N-heterocyclic carbene (NHC)-catalyzed reactions and transition-metal-catalyzed cyclizations, to achieve this transformation efficiently.[4][5]

Generalized Synthetic Workflow

A logical and robust approach to synthesizing the **3-azaspiro[5.5]undecan-9-one** core involves an intramolecular cyclization strategy. A plausible pathway begins with readily available starting materials, such as a protected piperidine derivative and a suitable cyclohexanone precursor, and culminates in a key spirocyclization step.



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Caption: Generalized workflow for the synthesis of **3-Azaspiro[5.5]undecan-9-one**.

Exemplary Protocol: Intramolecular Dieckmann Condensation

This protocol describes the critical spirocyclization step, converting an acyclic diester precursor into the core β -keto ester intermediate.

Objective: To form the spirocyclic ring system via base-mediated intramolecular cyclization.

Materials:

- Acyclic Diester Precursor (1.0 eq)
- Sodium ethoxide (NaOEt) (1.2 eq)
- Anhydrous Toluene
- Aqueous Hydrochloric Acid (1 M)
- Saturated Sodium Bicarbonate Solution
- Saturated Sodium Chloride Solution (Brine)
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

- Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous toluene.
 - Causality: The use of flame-dried glassware and an inert nitrogen atmosphere is critical to prevent the quenching of the strong base (NaOEt) by atmospheric moisture, which would otherwise halt the reaction.
- Base Addition: Sodium ethoxide (1.2 eq) is added to the toluene, and the resulting suspension is stirred.
- Substrate Addition: The acyclic diester precursor (1.0 eq), dissolved in a minimal amount of anhydrous toluene, is added dropwise to the stirred suspension at room temperature.
 - Causality: Dropwise addition helps to control the reaction rate and dissipate any heat generated, preventing potential side reactions.
- Reaction & Monitoring: The reaction mixture is heated to reflux (approx. 110°C). The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is

consumed (typically 4-6 hours).

- Self-Validation: TLC provides a direct visual confirmation of the conversion of the starting material to a new, typically more polar, product spot, validating that the reaction is proceeding as expected.
- Workup - Quenching: The reaction is cooled to 0°C in an ice bath and cautiously quenched by the slow addition of 1 M HCl until the pH is acidic.
 - Causality: The acidic quench neutralizes the excess base and protonates the enolate intermediate, preparing it for extraction. Cooling prevents a rapid, uncontrolled neutralization.
- Workup - Extraction: The organic layer is separated, and the aqueous layer is extracted twice with ethyl acetate. The combined organic layers are then washed sequentially with saturated sodium bicarbonate solution, water, and brine.
 - Causality: The bicarbonate wash removes any residual acid, while the brine wash helps to break any emulsions and begins the drying process.
- Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude β-keto ester intermediate, which can be purified by column chromatography.

Applications in Medicinal Chemistry: A Scaffold for Innovation

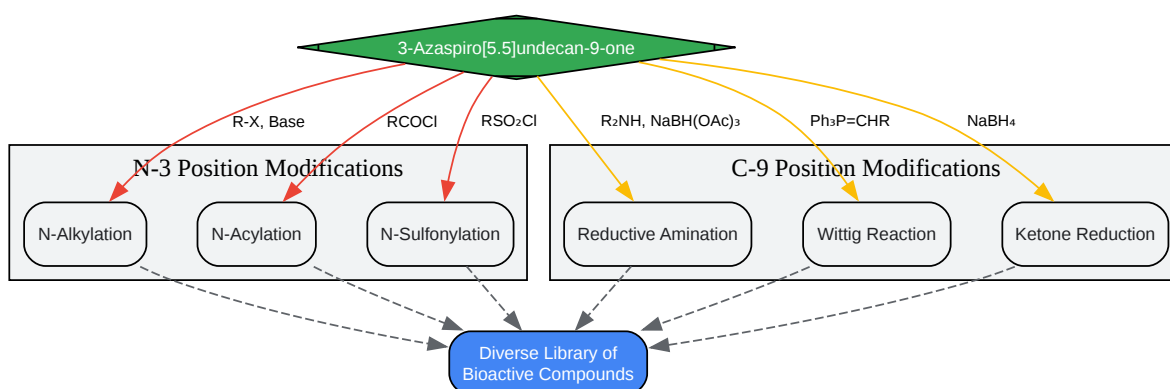
The true value of **3-Azaspiro[5.5]undecan-9-one** lies in its capacity as a versatile scaffold. The secondary amine (at position 3) and the ketone (at position 9) are orthogonal functional handles that allow for systematic and diverse chemical modifications. This dual functionality enables the rapid generation of compound libraries for screening against a wide array of biological targets.

- N-Functionalization: The secondary amine is a potent nucleophile, readily undergoing N-alkylation, N-acylation, sulfonylation, or reductive amination to install a variety of side chains.

This position is often critical for modulating potency, selectivity, and pharmacokinetic properties.

- C9-Ketone Derivatization: The ketone can be transformed through numerous classical reactions. Reductive amination introduces a second basic center, the Wittig reaction can install diverse carbon-based substituents, and reduction to the corresponding alcohol provides a new hydrogen-bond donor/acceptor.

This derivatization potential has been explored in analogous azaspirocyclic systems to develop potent ligands for G-protein coupled receptors (GPCRs) and ion channels, including μ -opioid receptor agonists and GABA-A receptor antagonists.[6][7]



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Caption: Derivatization potential of the **3-Azaspiro[5.5]undecan-9-one** scaffold.

Conclusion

3-Azaspiro[5.5]undecan-9-one is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its inherent three-dimensionality, coupled with its bifunctional nature, provides a robust platform for the design and synthesis of novel, structurally complex molecules with optimized pharmacological profiles. By moving away from flat, saturated scaffolds, researchers can explore new chemical space and develop next-generation therapeutics with enhanced efficacy and safety. This guide provides the foundational

knowledge required to effectively incorporate this high-value building block into advanced drug discovery programs.

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